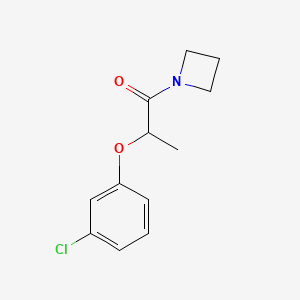
N-(1-pyridin-3-ylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-pyridin-3-ylethyl)benzamide, also known as PYB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.
作用机制
N-(1-pyridin-3-ylethyl)benzamide inhibits PARP by binding to its catalytic domain, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. PARP inhibition has been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, making them more susceptible to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its PARP inhibitory activity, this compound has been shown to inhibit the activity of other enzymes, including protein kinase C and phospholipase A2. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N-(1-pyridin-3-ylethyl)benzamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of PARP, making it useful for studying the role of PARP in DNA repair and cell survival. This compound is also relatively easy to synthesize, with high purity and yield. However, there are some limitations to the use of this compound in lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain assays. Additionally, this compound has been shown to have off-target effects on other enzymes, which may complicate interpretation of results.
未来方向
There are several future directions for research on N-(1-pyridin-3-ylethyl)benzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of this compound. Another area of interest is the investigation of the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the off-target effects of this compound on other enzymes and their potential implications for its use in scientific research.
合成方法
N-(1-pyridin-3-ylethyl)benzamide can be synthesized using a variety of methods, including the reaction of 3-bromopyridine with benzylamine, followed by N-alkylation with 3-chloropropionyl chloride. Another method involves the reaction of 3-pyridinecarboxaldehyde with 3-chloropropionyl chloride, followed by reduction with sodium borohydride. These methods yield this compound with high purity and yield, making it suitable for use in scientific research.
科学研究应用
N-(1-pyridin-3-ylethyl)benzamide has been extensively used in scientific research due to its ability to inhibit PARP, which is involved in DNA repair and cell survival. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast cancer and ovarian cancer. This compound has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(1-pyridin-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(13-8-5-9-15-10-13)16-14(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKUWBZCRWBFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)

![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)
![7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515384.png)


![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)

![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)
